Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
Executive Summary
Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design. Featuring a thiophene ring fused to a pyrazole core, this compound serves as a critical bioisostere for indazole derivatives. Its unique structural topology—combining a hydrogen-bonding amino-pyrazole motif with a versatile ethyl ester handle—makes it an indispensable intermediate in the synthesis of targeted kinase inhibitors, most notably against Aurora kinases [1]. This whitepaper provides an in-depth analysis of its chemical properties, structural significance, and field-proven synthetic methodologies.
Chemical Identity and Physical Properties
Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics.
| Property | Value / Description |
| IUPAC Name | Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate |
| CAS Number | 648411-36-3 |
| Molecular Formula | C₈H₉N₃O₂S |
| Molecular Weight | 211.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, and Methanol; poorly soluble in water |
| Storage Conditions | 2–8°C, sealed in a dry environment, protected from light |
| SMILES | O=C(C(S1)=CC2=C1C(N)=NN2)OCC |
Structural Significance & Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
In drug discovery, the thieno[3,2-c]pyrazole core is frequently employed as a bioisostere for the indazole ring system. The substitution of a benzene ring with a thiophene ring profoundly alters the electronic distribution, lipophilicity (LogP), and metabolic stability of the molecule. The sulfur atom in the thiophene ring can participate in unique non-covalent interactions (such as chalcogen bonding) with target protein residues, often leading to enhanced binding affinity and improved aqueous solubility compared to its indazole counterparts.
Aurora Kinase Inhibition
The most prominent application of the 3-amino-1H-thieno[3,2-c]pyrazole scaffold is in the development of anti-cancer therapeutics targeting Aurora kinases (A, B, and C) [1]. Aurora kinases are serine/threonine kinases that are essential for cell proliferation, specifically regulating spindle assembly and chromosome segregation during mitosis.
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Mechanistic Role of the Scaffold: The 3-amino group and the adjacent pyrazole nitrogen act as a potent bidentate hydrogen bond donor/acceptor system, anchoring the molecule directly into the ATP-binding hinge region of the kinase.
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Role of the C5-Carboxylate: The ethyl ester at the 5-position is a strategic synthetic handle. It can be readily saponified to the corresponding carboxylic acid and subsequently coupled with various amines (via amide bond formation). This allows medicinal chemists to project functional groups into the solvent-exposed regions or the DFG-out allosteric pocket, tuning both kinase selectivity and pharmacokinetic profiles.
Signaling pathway: Thieno[3,2-c]pyrazole derivatives inhibit Aurora kinases, driving apoptosis.
Experimental Protocols: Synthesis Methodology
While alternative routes such as the Jacobson reaction exist for unsubstituted thienopyrazoles [2], the synthesis of the highly functionalized Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate requires a targeted approach. The most robust, field-proven method involves the hydrazine-mediated cyclization of an ortho-halo-cyanothiophene precursor.
Reaction Workflow Diagram
Workflow: Hydrazine-mediated SNAr and cyclization yielding the thieno[3,2-c]pyrazole core.
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system, ensuring high fidelity and yield through mechanistic rationale.
Step 1: Preparation of the Reaction Mixture
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Action: Dissolve Ethyl 4-chloro-5-cyanothiophene-2-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.
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Causality: Absolute ethanol is selected as a polar protic solvent. It stabilizes the polar Meisenheimer complex transition state during the initial nucleophilic attack while maintaining the solubility of the organic precursors.
Step 2: Nucleophilic Addition ( SNAr )
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Action: Add hydrazine hydrate (64% in water, 3.0 eq) dropwise to the stirring solution at room temperature.
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Causality: An excess of hydrazine is critical to drive the Nucleophilic Aromatic Substitution ( SNAr ) to completion and suppress competitive dimerization. The "alpha-effect" of hydrazine renders it a hyper-nucleophile, perfectly suited to displace the activated chloride at the 4-position of the electron-deficient thiophene ring.
Step 3: Thermal Cyclization
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Action: Elevate the reaction temperature to reflux (approx. 78°C) and stir continuously for 4–6 hours.
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Causality: While the initial SNAr displacement can occur at ambient temperatures, the subsequent intramolecular cyclization requires thermal activation. The terminal nitrogen of the newly attached hydrazine moiety must overcome the activation energy barrier to attack the adjacent electrophilic nitrile carbon, forming the 5-membered pyrazole ring and generating the 3-amino group.
Step 4: Self-Validation & Reaction Monitoring
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Action: Monitor the reaction progress via TLC (eluent: Hexanes/EtOAc 1:1) and LC-MS.
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Validation Logic: The starting material is relatively non-polar. As the reaction proceeds, the introduction of the highly polar amino-pyrazole motif will result in a distinct, lower-Rf spot on the TLC plate. LC-MS validation will confirm the conversion by displaying the expected [M+H]+ peak at m/z 212.
Step 5: Workup and Isolation
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Action: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under high vacuum.
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Causality: The fused bicyclic product exhibits significantly lower solubility in cold ethanol compared to the starting materials and hydrazine byproducts. This thermodynamic differential allows for straightforward, high-purity isolation via filtration, bypassing the need for labor-intensive column chromatography.
Handling, Stability, and Storage
Due to the presence of both an electrophilic ester and a nucleophilic/basic amino-pyrazole functionality, Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate requires specific handling protocols:
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pH Sensitivity: The compound is sensitive to extreme pH levels. Exposure to strong aqueous bases will induce premature ester saponification, while strong acids may protonate the pyrazole ring, altering its solubility and potentially leading to degradation.
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Storage: To prevent ambient moisture-driven hydrolysis, the compound must be stored at 2–8°C in a tightly sealed container within a desiccator.
References
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Bindi, S., et al. "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity." Bioorganic & Medicinal Chemistry, vol. 18, no. 19, 2010, pp. 7113-7120.[Link]
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Weintraub, P., et al. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, vol. 44, no. 12, 2012, pp. 1861-1864.[Link]
